- Quantitative analyses of the seven isomeric 3,4- and 3,6-dimethylcyclohexenes by gas chromatographyJournal of Organic Chemistry, 2000, 65(21), 7145-7150,
Cas no 932-51-4 (2,5-Dimethylcyclohexanone)
2,5-Dimethylcyclohexanone structure
2,5-Dimethylcyclohexanone Properties
Names and Identifiers
-
- Cyclohexanone,2,5-dimethyl-
- 2,5-Dimethylcyclohexanone (mixture of isomers)
- 2,5-dimethylcyclohexan-1-one
- 2,5-Dimethyl-cyclohexanon
- 2,5-Dimethylcyclohexanone
- cyclohexanone,2,5-dimethyl
- 2,5-Dimethylcyclohexanone (ACI)
- EN300-83035
- T71472
- CHEBI:229322
- AKOS015842663
- DB-057387
- 932-51-4
- BS-53316
- 2,5-dimethyl-cyclohexanone
- Z1238548176
- 2,5-Dimethylcyclohexanone,c&t
- SCHEMBL968106
- MFCD00045551
- 2,5-Dimethyl cyclohexanone
- DTXSID40335146
- D1279
- CS-0262524
- +Expand
-
- MFCD00045551
- LUGFNAYTNQMMMY-UHFFFAOYSA-N
- 1S/C8H14O/c1-6-3-4-7(2)8(9)5-6/h6-7H,3-5H2,1-2H3
- O=C1C(C)CCC(C)C1
Computed Properties
- 126.10400
- 0
- 1
- 0
- 126.104465066g/mol
- 9
- 118
- 0
- 0
- 2
- 0
- 0
- 1
- 1.9
- 3
- 0
- 17.1Ų
Experimental Properties
- 2.01160
- 17.07000
- 1.4480 (589.3 nm 15 ºC)
- 80°C/30mmHg
- 1.4±0.3 mmHg at 25°C
- 53.8±10.7 ºC,
- Slightly soluble (3.5 g/l) (25 º C),
- Not determined
- Not determined
- 0.908 g/cm3 (13 ºC)
2,5-Dimethylcyclohexanone Price
2,5-Dimethylcyclohexanone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium Solvents: Methanol
Reference
- Cyclane stereochemistry. XL. 2,3- and 2,5-DimethylcyclohexanonesBulletin de la Societe Chimique de France, 1958, 843, 843-7,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Water
Reference
- Novel synthesis of 2-arylcyclohexanones using anodic oxidation of enol esters as the key stepJournal of Electroanalytical Chemistry, 2001, 507(1-2), 14-21,
Synthetic Circuit 6
Reaction Conditions
Reference
- Stereoselective total synthesis of (±)-trichodiene: biogenetic precursor of the trichothecane sesquiterpenoidsJournal of Organic Chemistry, 1980, 45(21), 4077-85,
Synthetic Circuit 7
Reaction Conditions
Reference
- Thermal cyclization of α-ethylenic ketones to cyclohexanonesTetrahedron Letters, 1972, (43), 4461-4,
Synthetic Circuit 8
Reaction Conditions
Reference
- Application of the Mannich reaction ot 3-alkylcyclohexanonesComptes Rendus des Seances de l'Academie des Sciences, 1967, 265(21), 1167-8,
Synthetic Circuit 9
2,5-Dimethylcyclohexanone Raw materials
- Ethyl 1,4-dimethyl-2-oxocyclohexanecarboxylate
- rel-(2R,5S)-2,5-Dimethylcyclohexanol
- rel-(2R,5R)-2,5-Dimethylcyclohexanol
- 2,5-dimethylcyclohexan-1-ol
- CYCLOHEXANONE, 2,5-DIMETHYL-, OXIME
- Cyclohexanol, 2-methoxy-1,4-dimethyl-
2,5-Dimethylcyclohexanone Preparation Products
2,5-Dimethylcyclohexanone Suppliers
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2,5-Dimethylcyclohexanone Related Literature
-
1. The chemistry of fungi. Part LXXIII. Some derivatives of 5-ethyl-2,5-dimethylcyclohexanoneAnthony R. Greenaway,W. Basil Whalley J. Chem. Soc. Perkin Trans. 1 1976 1385
-
2. Functionalization of saturated hydrocarbons. Part 4. The Gif system for selective oxidation using molecular oxygenDerek H. R. Barton,Jean Boivin,Michel Gastiger,Jacek Morzycki,Robyn S. Hay-Motherwell,William B. Motherwell,Nubar Ozbalik,Kathy M. Schwartzentruber J. Chem. Soc. Perkin Trans. 1 1986 947
-
3. gem-Dinitro and gem-nitronitroso dianion radicals formed in the reaction between sodium nitrite–ascorbate and carbonyl compounds such as aldehydes, alicyclic ketones, lactams and peptides. An EPR studyCarl Lagercrantz J. Chem. Soc. Perkin Trans. 2 1996 101
-
4. 442. Optical rotatory dispersion: further applications of the octant rule to structural and stereochemical problemsCarl Djerassi,W. Klyne J. Chem. Soc. 1963 2390
-
5. 131. Thiohydantoins. Part I. Preparation of 5 : 5-disubstituted 2 : 4-dithiohydantoins from the corresponding ketonesH. C. Carrington J. Chem. Soc. 1947 681
-
6. Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes
-
S. K. Malhotra,D. F. Moakley,F. Johnson (12) strain between methyl group and hydrogen. S. K. Malhotra D. F. Moakley F. Johnson Chem. Commun. (London) 1967 448
-
8. 1333. The chemistry of fungi. Part LI. The absolute configuration of C-13 in rosenono- and rosolo-lactone: rosololactoneM. R. Cox,G. A. Ellestad,A. J. Hannaford,I. R. Wallwork,W. B. Whalley,B. Sj?berg J. Chem. Soc. 1965 7257
-
9. Index of subjects, 1976
-
10. The chemistry of fungi. Part LIV. The synthesis of (±)-5-ethyl-2,5-dimethylcyclohexanone and of (±)-3-ethyl-3-methyl-6-oxoheptanoic acidJ. N. T. Gilbert,A. J. Hannaford,K. Minami,W. B. Whalley J. Chem. Soc. C 1966 627
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